Furfuryl glycidyl ether

Description

The exact mass of the compound Furfuryl glycidyl ether is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Furfuryl glycidyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furfuryl glycidyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

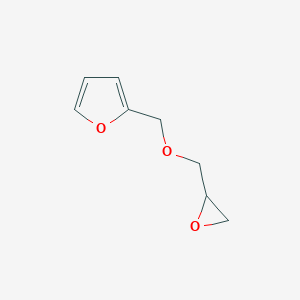

Structure

3D Structure

Propriétés

IUPAC Name |

2-(oxiran-2-ylmethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWIVARLJMKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968589 | |

| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5380-87-0 | |

| Record name | 2-[(2-Oxiranylmethoxy)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5380-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005380870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2,3-epoxypropoxy)methyl]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of furfuryl glycidyl ether from furfuryl alcohol and epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furfuryl glycidyl (B131873) ether (FGE), a bio-based epoxy monomer, from furfuryl alcohol and epichlorohydrin (B41342). This document details the underlying reaction mechanism, explores the roles of various catalysts, outlines detailed experimental protocols, and discusses potential side reactions and purification strategies. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

Furfuryl glycidyl ether (FGE) is a versatile bio-based monomer derived from furfuryl alcohol, a readily available chemical from the acid-catalyzed digestion of cellulosic biomass. Its structure, incorporating both a furan (B31954) ring and an epoxy group, makes it a valuable building block in the synthesis of a variety of polymers and fine chemicals. The epoxy functionality allows for cross-linking reactions, making it a suitable component in the formulation of bio-based epoxy resins, coatings, adhesives, and composites. The furan moiety offers unique reactivity, including participation in Diels-Alder reactions, which opens avenues for the development of self-healing and reversible polymers. The synthesis of FGE typically involves the reaction of furfuryl alcohol with epichlorohydrin under basic conditions, often facilitated by a phase-transfer catalyst.

Reaction Mechanism and Signaling Pathway

The synthesis of furfuryl glycidyl ether from furfuryl alcohol and epichlorohydrin is a two-step process. The first step involves the nucleophilic attack of the furfuryl alcohol's hydroxyl group on the carbon atom of epichlorohydrin, leading to the formation of a chlorohydrin intermediate. This etherification is typically carried out in the presence of a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The second step is a dehydrohalogenation reaction, where the base promotes an intramolecular Williamson ether synthesis, resulting in the formation of the epoxide ring of FGE and an inorganic salt as a byproduct.[1]

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often employed to enhance the reaction rate by facilitating the transfer of the alkoxide from the aqueous phase to the organic phase where the epichlorohydrin resides.

Catalysis

The choice of catalyst plays a crucial role in the efficiency of FGE synthesis, influencing reaction rates and yields. Both acidic and basic catalysts can be used, with phase-transfer catalysts often employed in biphasic systems to enhance reactivity.

Phase-Transfer Catalysts

In the industrially preferred method using a strong base like sodium hydroxide (B78521), the reaction is often carried out in a two-phase system (aqueous and organic). Phase-transfer catalysts (PTCs) are essential in such systems to shuttle the furfuryl alkoxide anion from the aqueous phase to the organic phase containing epichlorohydrin. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used PTC for this purpose.[2] The lipophilic tetrabutylammonium cation pairs with the alkoxide anion, making it soluble in the organic phase and thereby increasing its proximity to epichlorohydrin and accelerating the reaction.[2]

Other Catalytic Systems

While strong bases with PTCs are common, other catalytic systems have been explored. Acid catalysts, such as sulfuric acid, can also facilitate the etherification step, although they may promote side reactions like polymerization of furfuryl alcohol.[1] Lewis acids have also been investigated for similar glycidylation reactions.

Table 1: Comparison of Catalytic Systems for Furfuryl Glycidyl Ether Synthesis

| Catalyst System | Role | Advantages | Disadvantages | Typical Yield (%) |

| NaOH / TBAB | Base and Phase-Transfer Catalyst | High yields, relatively mild conditions, common industrial method. | Requires a two-phase system, potential for base-catalyzed side reactions. | 80-90% |

| Sulfuric Acid | Acid Catalyst | Simple, single-phase reaction. | Can promote polymerization of furfuryl alcohol, lower selectivity. | Lower than base-catalyzed methods |

| Lewis Acids | Acid Catalyst | Can be effective for etherification. | May require anhydrous conditions, potential for side reactions. | Varies depending on specific Lewis acid and conditions |

Experimental Protocols

This section provides detailed methodologies for the synthesis of furfuryl glycidyl ether based on established literature procedures.

Synthesis using Sodium Hydroxide and Tetrabutylammonium Bromide

This protocol is adapted from a common method utilizing a phase-transfer catalyst.

Materials:

-

Furfuryl alcohol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Organic solvent (e.g., toluene (B28343) or no solvent)

-

Deionized water

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add furfuryl alcohol and tetrabutylammonium bromide.

-

Add epichlorohydrin to the flask. The molar ratio of epichlorohydrin to furfuryl alcohol is typically in excess, ranging from 1.1:1 to 3:1.

-

While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50 wt%). The addition should be controlled to maintain the reaction temperature, often kept between 25-40°C using a water bath.

-

After the addition of NaOH is complete, continue stirring the mixture at the same temperature for several hours (typically 2-4 hours) to ensure the reaction goes to completion.

-

After the reaction period, add water to dissolve the precipitated sodium chloride and any remaining sodium hydroxide.

-

Transfer the mixture to a separatory funnel and extract the organic layer containing the product with a suitable solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and any unreacted epichlorohydrin.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Table 2: Example Reagent Quantities for FGE Synthesis

| Reagent | Molar Ratio (relative to Furfuryl Alcohol) | Example Quantity (for 1 mole of Furfuryl Alcohol) |

| Furfuryl Alcohol | 1.0 | 98.1 g |

| Epichlorohydrin | 1.1 - 3.0 | 101.8 g - 277.5 g |

| Sodium Hydroxide | 1.0 - 1.5 | 40.0 g - 60.0 g |

| TBAB | 0.01 - 0.05 | 3.22 g - 16.1 g |

Purification and Characterization

Purification of the synthesized FGE is crucial to remove unreacted starting materials, byproducts, and the catalyst.

-

Vacuum Distillation: This is a common method to purify FGE, which has a relatively high boiling point. Unreacted epichlorohydrin and other volatile impurities can be removed at lower temperatures, followed by the distillation of the pure FGE.

-

Column Chromatography: For higher purity, especially at a laboratory scale, column chromatography using silica (B1680970) gel can be employed. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent.

Characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of FGE.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the epoxy ring and the furan ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile byproducts.[1]

Side Reactions and Byproducts

Several side reactions can occur during the synthesis of FGE, potentially reducing the yield and purity of the final product.

-

Polymerization of Furfuryl Alcohol: Furfuryl alcohol can undergo acid-catalyzed polymerization. This is more prevalent when using acidic catalysts for the synthesis.

-

Hydrolysis of Epichlorohydrin: In the presence of water and base, epichlorohydrin can hydrolyze to form glycerol (B35011) and other related byproducts.

-

Ring Opening of the Epoxide: The newly formed epoxy ring in FGE can be susceptible to nucleophilic attack, especially under harsh basic conditions or in the presence of nucleophiles, leading to the formation of diol or other derivatives.

-

Formation of Chlorinated Byproducts: Although less common in the synthesis of glycidyl ethers compared to glycidyl amines, the formation of chlorinated intermediates that do not undergo complete dehydrohalogenation is a possibility.[3]

Careful control of reaction conditions, such as temperature, reaction time, and the rate of base addition, is crucial to minimize these side reactions.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of furfuryl glycidyl ether.

Conclusion

The synthesis of furfuryl glycidyl ether from furfuryl alcohol and epichlorohydrin is a well-established and efficient process, particularly when utilizing a phase-transfer catalysis approach with a strong base. This method provides high yields of FGE, a valuable bio-based monomer with significant potential in the development of sustainable polymers and materials. Careful control over reaction conditions and effective purification are paramount to obtaining high-purity FGE and minimizing the formation of byproducts. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important bio-derived chemical.

References

An In-Depth Technical Guide to the Polymerization Mechanisms of Furfuryl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the polymerization of furfuryl glycidyl (B131873) ether (FGE). FGE is a versatile monomer notable for its furan (B31954) moiety, which allows for post-polymerization modification via Diels-Alder chemistry, and its oxirane (epoxide) ring, which is susceptible to ring-opening polymerization. This document details the primary polymerization routes—anionic and cationic—including initiation, propagation, and termination steps, as well as significant side reactions. Experimental protocols and quantitative data are presented to offer a practical understanding for researchers in polymer chemistry and drug development.

Core Principles of Furfuryl Glycidyl Ether Polymerization

The polymerization of FGE proceeds primarily through the ring-opening of its epoxide group. This can be initiated by either anionic or cationic species, leading to the formation of poly(furfuryl glycidyl ether) (PFGE), a polyether with pendant furan groups. The choice of polymerization technique significantly influences the polymer's characteristics, such as molecular weight, polydispersity, and the integrity of the furan rings.

Anionic Ring-Opening Polymerization (AROP) of FGE

Anionic ring-opening polymerization of FGE is a well-controlled process that can lead to polymers with predictable molecular weights and narrow molecular weight distributions, often characteristic of a living polymerization.[1][2]

Mechanism of Anionic Polymerization

The anionic polymerization of FGE is typically initiated by strong nucleophiles, such as organometallic compounds or alkoxides. The mechanism involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.

-

Initiation: The polymerization is commonly initiated by a potent nucleophile, such as diphenylmethyl potassium (DPMK). The initiator attacks a methylene (B1212753) carbon of the epoxide ring, causing the ring to open and forming an active alkoxide.[3]

-

Propagation: The newly formed alkoxide at the end of the growing polymer chain attacks another FGE monomer, propagating the chain. This process repeats, leading to the formation of the polyether backbone.

-

Termination: In a "living" anionic polymerization, there is no formal termination step in the absence of impurities or deliberately added terminating agents. The polymerization proceeds until all the monomer is consumed. The living polymer chains can be terminated by the addition of a proton source, such as methanol (B129727), or functionalized by reacting with an electrophile.[3]

Quantitative Data for Anionic Polymerization of FGE

The anionic polymerization of FGE allows for the synthesis of well-defined polymers. The following table summarizes representative data from the synthesis of poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) (PFGE-b-PEG) copolymers.[1]

| Initiator | Polymer Composition | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| DPMK | PFGE₁₀-b-PEG₂₅ | 2330 | 1.05 | [1] |

| DPMK | PFGE₈-b-PEG₇₉ | 6660 | 1.09 | [1] |

| DPMK | PFGE₁₈-b-PEG₆₆ | 5350 | 1.08 | [1] |

| DPMK | PFGE₁₃-b-PEG₁₁₁ | 6390 | 1.07 | [1] |

Experimental Protocol: Anionic Synthesis of PFGE-b-PEG

This protocol is a generalized procedure based on the synthesis of PFGE-b-PEG copolymers.[3]

Materials:

-

Furfuryl glycidyl ether (FGE), purified by column chromatography.[3]

-

Diphenylmethane (B89790) (DPM)

-

Potassium

-

Tetrahydrofuran (THF), freshly distilled from a drying agent (e.g., CaH₂).[3]

-

Ethylene (B1197577) oxide (EO), dried.

-

Terminating agent (e.g., methanol or 4-vinyl benzyl (B1604629) chloride).

Procedure:

-

Initiator Synthesis (DPMK): In a glovebox or under an inert atmosphere, react diphenylmethane with potassium in dry THF to form the red-colored diphenylmethyl potassium initiator.

-

Polymerization of FGE:

-

In a flame-dried, sealed reactor under inert atmosphere, add the desired amount of dry THF.

-

Add the synthesized DPMK initiator to the reactor.

-

Slowly add the purified FGE monomer to the initiator solution. The polymerization is typically carried out at room temperature.

-

Allow the polymerization to proceed until all the FGE has been consumed.

-

-

Chain Extension with Ethylene Oxide:

-

Cool the reactor (e.g., to 0 °C) and add the dried ethylene oxide to the living PFGE chains.

-

Allow the second block to polymerize.

-

-

Termination:

-

Terminate the living polymer chains by adding the desired terminating agent (e.g., degassed methanol for a hydroxyl end-group or 4-vinyl benzyl chloride for a vinylbenzyl end-group).[3]

-

-

Purification:

-

Precipitate the polymer solution in a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the polymer by filtration and dry under vacuum.

-

Cationic Ring-Opening Polymerization (CROP) of FGE

Cationic ring-opening polymerization of FGE is initiated by electrophilic species, such as protic acids or Lewis acids. This method is generally less controlled than anionic polymerization and can be accompanied by side reactions involving the furan ring.

Mechanism of Cationic Polymerization

The cationic polymerization of FGE involves the protonation or coordination of an initiator to the oxygen atom of the epoxide ring, creating a reactive cationic species that propagates the polymerization.

-

Initiation: A protic acid (e.g., H₂SO₄) can protonate the epoxide oxygen, forming a tertiary oxonium ion. Alternatively, a Lewis acid (e.g., BF₃) can coordinate with the epoxide oxygen, inducing a positive charge on an adjacent carbon.[4] This activated monomer then initiates the polymerization.

-

Propagation: The propagation proceeds via an Sɴ2 mechanism where the oxygen atom of an incoming FGE monomer attacks the electrophilic carbon of the activated epoxide ring of the growing chain. This results in the opening of the monomer's epoxide ring and the regeneration of the active cationic center at the chain end.

-

Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with a counter-ion, impurities (like water), or through chain transfer to another monomer or polymer chain. These processes are more prevalent in cationic polymerization and can lead to broader molecular weight distributions compared to living anionic systems.[5]

Furan Ring Opening: A Significant Side Reaction

A critical consideration in the cationic polymerization of FGE is the potential for acid-catalyzed opening of the furan ring.[6][7] This side reaction is well-documented for furfuryl alcohol and can lead to the formation of carbonyl-containing structures within the polymer backbone, altering its properties.[8][9] The presence of water can also influence the extent of furan ring opening.[6]

Experimental Protocol: Cationic Homopolymerization of FGE

This is a generalized protocol for the cationic polymerization of FGE.

Materials:

-

Furfuryl glycidyl ether (FGE), dried and distilled.

-

Anhydrous solvent (e.g., dichloromethane, toluene).

-

Cationic initiator (e.g., a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) or a protic acid like triflic acid).

-

Quenching agent (e.g., methanol or ammonia (B1221849) solution).

Procedure:

-

Reactor Setup: In a flame-dried, sealed reactor equipped with a magnetic stirrer and under an inert atmosphere, add the anhydrous solvent.

-

Monomer Addition: Add the purified FGE monomer to the solvent.

-

Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C or lower to control the reaction rate). Slowly add the cationic initiator to the stirred solution.

-

Polymerization: Maintain the reaction at the chosen temperature and allow it to proceed for the desired time. Monitor the progress of the reaction by techniques such as NMR or by observing the increase in viscosity.

-

Termination/Quenching: Terminate the polymerization by adding a quenching agent, such as methanol or a dilute solution of ammonia in methanol, to neutralize the acidic species.

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

-

Characterization of Poly(furfuryl glycidyl ether)

The synthesized PFGE can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Confirms the polymer structure, including the presence of the furan ring and the polyether backbone. Can be used to determine the degree of polymerization and to detect side reactions like furan ring opening.[1][2] |

| Size Exclusion Chromatography (SEC/GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][2] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic functional groups, such as the ether linkages in the backbone and the furan rings.[1] |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like the glass transition temperature (Tg).[1] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer.[1] |

Conclusion

The polymerization of furfuryl glycidyl ether can be effectively achieved through both anionic and cationic ring-opening mechanisms. Anionic polymerization offers superior control over the polymer architecture, yielding well-defined polymers with low polydispersity, making it ideal for applications requiring precise material properties. Cationic polymerization provides an alternative route, though it is often less controlled and susceptible to the significant side reaction of furan ring opening under acidic conditions. A thorough understanding of these mechanisms, reaction conditions, and potential side reactions is crucial for researchers and professionals aiming to design and synthesize novel furan-functionalized polymers for advanced applications, including drug delivery systems and functional materials.

References

- 1. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Star-Shaped Poly(furfuryl glycidyl ether)-Block-Poly(glyceryl glycerol ether) as an Efficient Agent for the Enhancement of Nifuratel Solubility and for the Formation of Injectable and Self-Healable Hydrogel Platforms for the Gynaecological Therapies [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Furfuryl Glycidyl Ether (FGE) using NMR and FTIR

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of Furfuryl Glycidyl Ether (FGE) using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction to Furfuryl Glycidyl Ether (FGE)

Furfuryl Glycidyl Ether (FGE) is a versatile chemical intermediate featuring both a furan (B31954) ring and an epoxide (oxirane) ring. This unique combination of functional groups makes it a valuable monomer in the synthesis of various polymers, resins, and composites. The furan moiety can participate in Diels-Alder reactions, enabling the development of thermally reversible and self-healing materials, while the reactive epoxy group allows for traditional curing chemistries. Accurate spectroscopic characterization is crucial for confirming its chemical structure, assessing purity, and understanding its reactivity. This guide focuses on the two primary spectroscopic techniques for its analysis: FTIR and NMR.

Spectroscopic Data of Furfuryl Glycidyl Ether

The following sections present the quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for FGE.

¹H Nuclear Magnetic Resonance (NMR) Data

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the FGE molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H on Furan Ring (α to O) | ~7.4 | Multiplet | - |

| H on Furan Ring | ~6.2 - 6.3 | Multiplet | - |

| Methylene Bridge (-CH₂-) | ~4.5 | Singlet | - |

| Glycidyl -OCH₂- | ~3.7 & ~3.4 | Multiplet | - |

| Glycidyl -CH- | ~3.1 - 3.2 | Multiplet | - |

| Glycidyl -CH₂ (oxirane) | ~2.8 & ~2.6 | Multiplet | - |

Note: Data compiled from ¹H-NMR spectra of FGE.[1][2] Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon NMR provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Furan Ring (C-O) | ~152 |

| Furan Ring (CH, α to O) | ~142.2[3] |

| Furan Ring (CH) | ~110 |

| Furan Ring (CH) | ~108 |

| Methylene Bridge (-CH₂-) | ~65 |

| Glycidyl -OCH₂- | ~72 |

| Glycidyl -CH- (oxirane) | ~50 |

| Glycidyl -CH₂- (oxirane) | ~43.3 - 44[3] |

Note: Data compiled from published ¹³C NMR spectra.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify the key functional groups present in FGE by detecting the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3100 - 3000 | C-H Stretch | Furan Ring & Epoxide |

| ~2920 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1500 - 1600 | C=C Stretch | Furan Ring |

| ~1250 | Asymmetric Stretch | Epoxide Ring (C-O-C) |

| ~1150 | C-O-C Stretch | Ether Linkage |

| ~1012 | C-H in-plane bend | Furan Ring[5] |

| ~916 | Asymmetric Stretch | Epoxide Ring[5] |

| ~840 | Symmetric Stretch | Epoxide Ring |

| ~740 | C-H out-of-plane bend | Furan Ring |

Note: Peak positions are approximate and compiled from various sources.[4][5] The sample is typically analyzed "neat" (as a pure liquid).[6][7]

Experimental Protocols

Detailed methodologies for conducting NMR and FTIR analysis of FGE are provided below.

NMR Spectroscopy Protocol

-

Instrumentation: A Bruker AVANCE III 400 or equivalent NMR spectrometer operating at a frequency of 400 MHz for ¹H nuclei is recommended.[8]

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of Furfuryl Glycidyl Ether in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[8]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using the same sample.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The spectral data can be referenced to the residual peak of CDCl₃ at δ = 77.0 ppm.[9]

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

FTIR Spectroscopy Protocol

-

Instrumentation: A Nicolet iS10 or Thermo Scientific Nicolet iS50 FTIR spectrometer is suitable for this analysis.[5][8]

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR-FTIR), place a single drop of neat FGE liquid directly onto the ATR crystal.

-

For transmission mode, place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[7]

-

-

Acquisition:

-

Data Processing: The spectrometer software automatically processes the data to generate the final transmittance or absorbance spectrum. Identify and label the major peaks corresponding to the functional groups of FGE.

Visualizations: Workflows and Structures

Visual diagrams are essential for understanding the logical flow of analysis and the molecular structure being investigated.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-((2-Oxiranylmethoxy)methyl)furan | C8H10O3 | CID 94306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Furfuryl Glycidyl Ether: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl glycidyl (B131873) ether (FGE) is a versatile chemical compound characterized by the presence of both a furan (B31954) ring and an epoxide group.[1] This unique bifunctionality makes it a valuable monomer in polymer chemistry, particularly in the development of high-performance coatings, adhesives, and reversible resins.[1][2] Its ability to undergo both epoxide ring-opening reactions and Diels-Alder reactions with dienophiles allows for the creation of cross-linked networks with tunable mechanical and thermal properties.[1][2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of furfuryl glycidyl ether.

Molecular Structure and Formula

Furfuryl glycidyl ether is a derivative of furfuryl alcohol and epichlorohydrin (B41342). Its molecular structure consists of a furan ring attached to a glycidyl ether moiety via a methylene (B1212753) bridge.

Physicochemical Properties

A summary of the key physicochemical properties of furfuryl glycidyl ether is presented in the table below.

| Property | Value | References |

| Appearance | Typically a light yellow to colorless transparent liquid | [1][3] |

| Boiling Point | 103-104 °C at 11 mmHg | [3][4] |

| Density | 1.122 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.481 (lit.) | [3] |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethanol; less soluble in water. | [1] |

| Thermal Stability | Good thermal stability with decomposition temperatures above 350 °C. | [1] |

| Viscosity | Moderate viscosity suitable for coating applications. | [1] |

| Flash Point | 215.6 °F (102.0 °C) - closed cup | [5] |

Experimental Protocol: Synthesis of Furfuryl Glycidyl Ether

The following protocol describes a common method for the synthesis of furfuryl glycidyl ether from 2-furanmethanol and epichlorohydrin.[6]

Materials:

-

2-Furanmethanol (9.81 g, 100 mmol)

-

Epichlorohydrin (23.5 mL, 300 mmol)

-

50% Sodium hydroxide (B78521) (NaOH) aqueous solution (22.0 g, 275 mmol)

-

Tetrabutylammonium bromide (TBABr) (0.644 g, 2 mmol)

-

Tetrahydrofuran (THF) (30 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Distilled water

-

Saturated sodium chloride (NaCl) aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add epichlorohydrin (23.5 mL, 300 mmol), 50% NaOH aqueous solution (22.0 g, 275 mmol), and TBABr (0.644 g, 2 mmol).

-

Stir the mixture intensely.

-

Slowly add a solution of 2-furanmethanol (9.81 g, 100 mmol) diluted in 30 mL of THF to the flask at room temperature.

-

Continue to stir the reaction mixture intensely for two hours at room temperature.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Add 200 mL of distilled water and 200 mL of EtOAc to the separatory funnel and wash the organic layer twice.

-

Wash the organic layer with a saturated NaCl aqueous solution.

-

Dry the organic layer over MgSO₄.

-

Filter the mixture and evaporate the solvent under vacuum.

-

Purify the resulting residue by flash chromatography (hexanes:EtOAc = 1:1 → 1:2) to obtain furfuryl glycidyl ether as a transparent oil. The expected yield is approximately 86%.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): Key resonances include signals for the furan ring protons around δ 7.40, 6.35, and 6.30 ppm, and signals for the glycidyl moiety between δ 3.70-2.50 ppm.[1]

-

¹³C NMR: Confirms the presence of the epoxide carbons at approximately δ 44.5 and 50.1 ppm, and the furan carbons at δ 143.2, 110.5, 140.1, and 109.5 ppm.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of furfuryl glycidyl ether shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Key Chemical Reactions and Applications

Furfuryl glycidyl ether's reactivity is dominated by its furan and epoxide functionalities, enabling its use in various applications.

Diels-Alder Reaction: The furan ring of FGE can act as a diene in Diels-Alder reactions with dienophiles, typically at elevated temperatures (around 90 °C).[1][2] This reaction is thermally reversible, allowing for the development of self-healing and recyclable materials.[2]

Cross-Linking Reactions: The epoxide group can undergo ring-opening polymerization with curing agents (e.g., amines or anhydrides) or under UV irradiation to form cross-linked networks.[1] This property is extensively utilized in the formulation of high-performance coatings and adhesives due to the excellent adhesion and chemical resistance of the resulting polymers.[1]

Below is a diagram illustrating the general synthesis pathway of furfuryl glycidyl ether.

References

- 1. Buy Furfuryl glycidyl ether (EVT-297334) | 5380-87-0 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Furfuryl glycidyl ether | 5380-87-0 [chemicalbook.com]

- 5. 缩水甘油糠醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis routes of Furfuryl glycidyl ether [benchchem.com]

The Pivotal Role of the Furan Ring in the Reactivity of Furfuryl Glycidyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furfuryl glycidyl (B131873) ether (FGE) is a bio-based epoxy monomer that has garnered significant attention for its versatile reactivity, enabling the development of advanced materials with unique properties such as self-healing and thermal remendability. The distinct chemical behavior of FGE is primarily dictated by the interplay between its two key functional moieties: the furan (B31954) ring and the glycidyl ether (epoxide) group. This technical guide provides an in-depth exploration of the role of the furan ring in the reactivity of FGE, detailing its influence on polymerization, cross-linking, and the resultant properties of FGE-based polymers. This document summarizes key quantitative data, outlines experimental protocols, and presents reaction pathways and experimental workflows through detailed diagrams.

Introduction

The growing demand for sustainable and high-performance polymers has driven research towards bio-based monomers. Furfuryl glycidyl ether, derived from furfuryl alcohol, a product of biomass conversion, has emerged as a promising candidate to replace or supplement petroleum-based epoxy resins.[1][2][3] Its molecular structure, featuring a reactive furan ring and an epoxide group, offers a dual-functionality that is central to its utility in advanced material design.[4][5] This guide focuses specifically on the contribution of the furan ring to the overall reactivity profile of FGE.

Synthesis of Furfuryl Glycidyl Ether

The standard synthesis of furfuryl glycidyl ether involves the reaction of furfuryl alcohol with epichlorohydrin (B41342) in the presence of a base and a phase transfer catalyst.[4][6][7]

Experimental Protocol: Synthesis of FGE

A common laboratory-scale synthesis procedure is as follows:

-

Epichlorohydrin, a 50% aqueous solution of sodium hydroxide (B78521) (NaOH), and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBABr) are combined in a round-bottom flask and stirred vigorously.[6]

-

Furfuryl alcohol, diluted in a solvent like tetrahydrofuran (B95107) (THF), is added dropwise to the mixture at room temperature.[6]

-

The reaction is allowed to proceed with intense stirring for several hours at room temperature.[6]

-

Following the reaction, the mixture is transferred to a separatory funnel and washed with distilled water and an organic solvent like ethyl acetate.[6] The organic layer is then washed with a saturated sodium chloride solution.

-

The organic layer is dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under vacuum.[6]

-

The crude product is purified by flash chromatography to yield pure furfuryl glycidyl ether as a transparent oil.[6]

Key Reactions Involving the Furan Ring

The furan ring in FGE exhibits a distinct diene character, making it highly susceptible to cycloaddition reactions, most notably the Diels-Alder reaction.[4][8][9] This reactivity is the cornerstone of its application in creating thermally reversible and self-healing materials.

The Diels-Alder Reaction

The furan ring of FGE can react as a diene with a dienophile, such as a maleimide, to form a thermally reversible adduct.[4][10] This [4+2] cycloaddition reaction typically occurs at moderately elevated temperatures (around 90 °C), while the reverse reaction, or retro-Diels-Alder, is triggered at higher temperatures (above 120-140 °C).[4][8] This reversibility allows for the repeated breaking and reforming of cross-links within a polymer network, enabling self-healing and remendability.[8][10]

Diels-Alder reaction of FGE with a maleimide.

Furan Ring Opening and Other Reactions

Under certain conditions, such as in the presence of strong acids or upon high-temperature curing with specific agents, the furan ring can undergo ring-opening reactions.[7][11] This can lead to the formation of new cross-linking pathways and alter the final properties of the polymer network.[7] While less common in typical epoxy applications, the furan ring can also participate in electrophilic substitution reactions.[11]

Role in Polymerization and Cross-linking

The dual functionality of FGE allows it to participate in polymerization and cross-linking through two distinct mechanisms: the ring-opening of the glycidyl ether and the Diels-Alder reaction of the furan ring.

Epoxy Ring-Opening Polymerization

The glycidyl ether group of FGE readily reacts with nucleophiles, such as the amine groups of curing agents, in a classic epoxy ring-opening reaction.[4] This leads to the formation of a polymer backbone.

Thermally Reversible Cross-linking

When FGE is incorporated into a polymer, the pendant furan groups can undergo Diels-Alder reactions with bismaleimides or other difunctional dienophiles to form cross-links.[8][10] These cross-links are thermally reversible, imparting self-healing and remendable properties to the material.[10] The mechanical properties of these cross-linked elastomers can be tuned by adjusting the content of FGE units.[10]

General experimental workflow for FGE-based polymers.

Quantitative Data on FGE Reactivity and Polymer Properties

The reactivity of FGE and the properties of the resulting polymers have been quantified in several studies. The following tables summarize some of this key data.

Curing Kinetics of an EP/OBPA/FGE System

The curing reaction kinetics of an epoxy system containing FGE, an anhydride (B1165640) curing agent (OBPA), was studied using non-isothermal DSC methods.[5][12][13]

| Kinetic Model | Apparent Activation Energy (Ea), kJ/mol | Pre-exponential Factor (A), s⁻¹ | Reaction Order (n) | Correlation Coefficient (R²) |

| Kissinger | 75.3 | 2.0 x 10⁸ | - | 0.998 |

| Ozawa | 78.5 | - | - | 0.997 |

Data sourced from studies on an EP/OBPA/FGE epoxy system.[5][12][13]

Thermal Properties of FGE-Based Polymers

The thermal stability and glass transition temperatures of FGE-based polymers are critical performance indicators.

| Polymer System | Glass Transition Temp. (Tg), °C | Decomposition Temp. (Td), °C | Reference |

| FGE-based epoxy resin | 88 - 147 | > 350 | [3][4] |

| PFGE-b-PEG macromonomers | -43 to -32 | 369 - 381 | [14] |

| FGE-ODA-DBMI resin | ~130 (r-DA peak) | - | [8] |

| FGE-ODA-HBMI resin | ~140 (r-DA peak) | - | [8] |

Mechanical Properties of FGE-Based Polymers

The incorporation of FGE can significantly influence the mechanical properties of epoxy resins.

| Polymer System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference |

| Furan/epoxy (5/5 ratio) | 102.81 | 3.21 | 15.43 | [15] |

| Cured FGE-ODA-HBMI resin | 141 | - | - | [8] |

| Chlorinated FDE | - | 4.4 (Young's Modulus) | - | [3] |

| Purified FDE | - | 2.9 (Young's Modulus) | - | [3] |

Conclusion

The furan ring is a critical determinant of the reactivity of furfuryl glycidyl ether and the performance of its derived polymers. Its ability to participate in thermally reversible Diels-Alder reactions provides a powerful tool for the design of "smart" materials with self-healing and remendable capabilities. Furthermore, the rigid, aromatic-like structure of the furan ring contributes to the thermal and mechanical robustness of the resulting polymer networks.[5][16] A thorough understanding of the furan ring's reactivity is therefore essential for researchers and scientists seeking to leverage the full potential of FGE in the development of next-generation sustainable and high-performance materials for a wide range of applications, including coatings, adhesives, composites, and advanced drug delivery systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]

- 4. Buy Furfuryl glycidyl ether (EVT-297334) | 5380-87-0 [evitachem.com]

- 5. Study on the curing reaction kinetics of a novel epoxy system - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25120J [pubs.rsc.org]

- 6. Synthesis routes of Furfuryl glycidyl ether [benchchem.com]

- 7. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether and Bismaleimides | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Aluminium-catalyzed terpolymerization of furfuryl glycidyl ether with epichlorohydrin and ethylene oxide: synthesis of thermoreversible polyepichlorohydrin elastomers with furan/maleimide covalent crosslinks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) macromonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Diels-Alder Reaction of Furfuryl Glycidyl Ether: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Diels-Alder [4+2] cycloaddition reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings. Furfuryl glycidyl (B131873) ether (FGE), a bio-based building block, serves as a versatile diene in these reactions. Its furan (B31954) moiety can react with a suitable dienophile, typically an electron-poor alkene such as a maleimide (B117702), to form oxanorbornene adducts. This reaction is of significant interest in materials science for the development of self-healing polymers and in drug development for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the reaction mechanism, kinetics, thermodynamics, and stereoselectivity of the Diels-Alder reaction involving furfuryl glycidyl ether. Detailed experimental protocols and quantitative data from analogous systems are presented to provide a comprehensive understanding for researchers in the field.

Introduction to the Furan-Maleimide Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile.[1] The furan ring in FGE acts as the diene component. A key characteristic of furan's participation in Diels-Alder reactions is the inherent aromaticity of the furan ring, which is disrupted during the cycloaddition. This disruption has profound implications for the reaction's kinetics and thermodynamics.[2] Compared to non-aromatic dienes like cyclopentadiene, furan is less reactive, and the resulting Diels-Alder adducts are often subject to a thermally induced reverse reaction, known as the retro-Diels-Alder reaction.[2][3] This reversibility is a critical feature, particularly in the context of creating dynamic and thermally responsive materials.[4]

The reaction typically proceeds with electron-poor dienophiles, such as maleimides, due to the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the furan (diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide (dienophile).[5] Electron-donating groups on the diene enhance its reactivity, while electron-withdrawing groups on the dienophile also accelerate the reaction.[5]

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction of FGE with a dienophile like a maleimide proceeds through a concerted transition state, forming two new carbon-carbon sigma bonds simultaneously.[1] A critical aspect of this reaction is its stereoselectivity, leading to the formation of two primary diastereomeric products: the endo and exo adducts.

-

Endo Adduct: In the transition state leading to the endo product, the substituent on the dienophile is oriented towards the π-system of the diene. This orientation is favored by secondary orbital interactions, which stabilize the transition state, making the endo adduct the kinetically favored product (it forms faster).[6][7]

-

Exo Adduct: The exo adduct is formed from a transition state where the dienophile's substituent points away from the diene. This configuration is sterically less hindered and results in a more stable product. Therefore, the exo adduct is the thermodynamically favored product.[6]

The interplay between kinetics and thermodynamics is crucial. At lower temperatures, the reaction is under kinetic control, and the faster-forming endo product predominates.[2] At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the more stable exo product is the major isomer.[2][8] The conversion of the kinetic endo product to the thermodynamic exo product occurs via a retro-Diels-Alder reaction followed by a forward cycloaddition.[9]

Quantitative Data: Kinetics and Thermodynamics

The following tables summarize key quantitative data from these related systems.

Table 1: Activation Energies and Thermodynamic Parameters for Furan-Maleimide Diels-Alder Reactions

| System | Parameter | Value | Method | Reference |

| Furfuryl Alcohol + N-Hydroxymaleimide | E_a (forward) | 43 ± 7 kJ/mol | 1H NMR | [9] |

| Furfuryl Alcohol + N-Hydroxymaleimide | E_a (reverse) | 90 ± 10 kJ/mol | 1H NMR | [9] |

| Furan-functionalized Polystyrene + Maleimide | E_a (forward, solution) | 41.53 kJ/mol | 1H NMR | [11] |

| Furan-functionalized Polystyrene + Maleimide | E_a (forward, bulk) | 69.59 kJ/mol | FTIR | [11] |

| Poly(styrene-co-2-vinylfuran) + Bismaleimide | ΔH° (adduct formation) | -157 ± 14 kJ/mol | VT NMR | [12] |

| Poly(styrene-co-2-vinylfuran) + Bismaleimide | ΔS° (adduct formation) | -370 ± 40 J K⁻¹ mol⁻¹ | VT NMR | [12] |

Table 2: Rate Constants for Furan-Maleimide Diels-Alder Reactions

| System | Temperature | Rate Constant (k₂) | Method | Reference |

| Furan-functionalized Polystyrene + Maleimide (solution) | 70 °C | 1.04 × 10⁻³ min⁻¹·mol⁻¹·L | 1H NMR | [11] |

| Furan-functionalized Polystyrene + Maleimide (bulk) | 70 °C | 3.09 × 10⁻² min⁻¹·mol⁻¹·L | FTIR | [11] |

Note: The data presented are for analogous systems and should be considered as estimates for the FGE reaction.

Experimental Protocols

Monitoring and executing the Diels-Alder reaction of FGE requires standard organic chemistry laboratory techniques. The following sections provide representative protocols for synthesis and kinetic analysis.

General Protocol for Solvent-Free Synthesis of Diels-Alder Adducts

This protocol is adapted from a general procedure for the synthesis of exo-adducts from furanic substrates.[3]

-

Reactant Preparation: In a 4 mL glass vial equipped with a screw cap, combine the furanic substrate (e.g., furfuryl glycidyl ether, 1 mmol) and the desired maleimide (1.1–1.5 equivalents).

-

Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 60-80 °C). The reaction is typically heated for a specified time (e.g., 2-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Wash the resulting mixture with a suitable solvent like diethyl ether or ethyl acetate (B1210297) to remove any unreacted starting material.

-

Purification: The solid product can be further purified by recrystallization or column chromatography.

-

Characterization: The structure and stereochemistry of the adducts are confirmed using 1H NMR, 13C NMR, and mass spectrometry.

Protocol for Kinetic Analysis using 1H NMR Spectroscopy

This protocol is based on methodologies used for studying the kinetics of furan-maleimide reactions.[9][13]

-

Sample Preparation: In an NMR tube, dissolve the furan derivative (e.g., FGE) and the maleimide in a high-boiling deuterated solvent (e.g., DMSO-d₆). An internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) with a known concentration should be added for quantitative analysis.[13]

-

Data Acquisition: Place the NMR tube in the spectrometer, which has been preheated to the desired reaction temperature (e.g., 40, 60, or 80 °C).

-

Monitoring the Reaction: Acquire 1H NMR spectra at regular time intervals. The reaction progress is monitored by integrating the signals corresponding to the reactants and the endo and exo products. Key diagnostic signals include the vinyl protons of the furan and maleimide, and the bridgehead and olefinic protons of the oxanorbornene adducts.

-

Data Analysis: Calculate the concentrations of all species at each time point relative to the internal standard. Plot concentration versus time to determine the reaction order and calculate the rate constants for the forward, reverse, and isomerization reactions.

Characterization of Adducts

The primary method for characterizing the Diels-Alder adducts of FGE and distinguishing between the endo and exo isomers is 1H NMR spectroscopy.

-

Furan Protons (Reactant): Typically appear in the aromatic region, with characteristic shifts for furfuryl derivatives.

-

Maleimide Protons (Reactant): The vinyl protons of the maleimide ring usually appear as a singlet.

-

Adduct Protons:

-

Bridgehead Protons (H-1, H-4): These protons are adjacent to the oxygen bridge.

-

Olefinic Protons (H-5, H-6): Protons of the newly formed double bond in the cyclohexene (B86901) ring.

-

Succinimide Protons (H-2, H-3): Protons on the former maleimide ring. The coupling constants between these protons and the bridgehead protons are crucial for stereochemical assignment. In the endo isomer, a significant coupling is typically observed between certain protons, which is absent in the exo isomer, consistent with the Karplus equation.[14]

-

UV-Vis spectroscopy can also be employed to follow the reaction kinetics by monitoring the disappearance of the maleimide's absorption band, which is due to the loss of conjugation between the carbonyl groups and the double bond upon cycloaddition.[9][10]

Conclusion

The Diels-Alder reaction of furfuryl glycidyl ether is a powerful and versatile transformation with significant implications for materials science and synthetic chemistry. The reaction is governed by a delicate balance of kinetic and thermodynamic factors, leading to stereoisomeric endo and exo products. While the endo adduct is formed more rapidly at lower temperatures, the greater stability of the exo adduct makes it the predominant product under thermodynamic control. The inherent reversibility of the furan-maleimide cycloaddition is a key feature that enables the design of dynamic materials. This guide has provided a comprehensive overview of the reaction mechanism, quantitative data from analogous systems, and detailed experimental approaches to aid researchers in harnessing the full potential of this important reaction.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

physical properties including boiling point and refractive index of FGE

An in-depth technical guide on the physical properties of Furfuryl Glycidyl (B131873) Ether (FGE), tailored for researchers, scientists, and professionals in drug development.

Introduction

Furfuryl Glycidyl Ether (FGE), identified by CAS number 5380-87-0, is a chemical intermediate recognized for its role as a reactive diluent in epoxy resin systems.[1] Its molecular structure, featuring both a furan (B31954) ring and an epoxide group, allows it to be chemically integrated into polymer matrices, enhancing properties such as viscosity, flexibility, and thermal resistance.[1][2] This guide provides a detailed overview of key physical properties of FGE, specifically its boiling point and refractive index, and outlines the standard methodologies for their experimental determination.

Physical and Chemical Properties

FGE is a liquid at room temperature, typically appearing colorless to yellow or brown.[3][4] It has a molecular formula of C₈H₁₀O₃ and a molecular weight of approximately 154.16 g/mol .[5] The density of FGE is recorded as 1.122 g/mL at 25 °C.[6]

Data Summary

The primary physical properties of Furfuryl Glycidyl Ether are summarized in the table below for clear reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 103-104 °C | at 11 mmHg |

| Refractive Index | 1.4800 - 1.4820 | at 20°C, 589 nm |

| Density | 1.122 g/mL | at 25 °C |

| Molecular Weight | 154.16 g/mol | |

| Molecular Formula | C₈H₁₀O₃ |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the boiling point and refractive index of a liquid sample like FGE.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the micro-boiling point method is highly effective.[8][9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Clamps and stand

Procedure:

-

Sample Preparation: Add a small amount (a few milliliters) of the liquid FGE into the fusion tube.[10]

-

Capillary Insertion: Place the capillary tube into the fusion tube with its open end submerged in the liquid.[10]

-

Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the heating bath (Thiele tube or aluminum block).[8]

-

Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[8][9]

-

Observation: Upon reaching the boiling point, the vapor pressure of the FGE will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[11]

-

Temperature Reading: Stop heating when a steady stream of bubbles is observed. The bubble stream will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[8][11]

Determination of Refractive Index

The refractive index measures how much the path of light is bent when entering a material.[12] It is a fundamental property used for substance identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[12]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue paper

Procedure:

-

Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Temperature Control: Connect the refractometer prisms to a constant temperature water bath set to the desired temperature (e.g., 20°C), as the refractive index is temperature-dependent.[13]

-

Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place a few drops of FGE onto the surface of the lower prism. Ensure the liquid spreads to form a thin layer.

-

Measurement: Close the prisms. Direct the light source towards the prism assembly. Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, distinct line.

-

Reading the Value: Adjust the compensator to eliminate any color fringes and sharpen the dividing line. Read the refractive index value from the instrument's scale.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with an appropriate solvent (e.g., ethanol (B145695) or acetone) to prevent contamination of future samples.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of FGE.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy Furfuryl glycidyl ether (EVT-297334) | 5380-87-0 [evitachem.com]

- 3. Furfuryl glycidyl ether, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Furfuryl glycidyl ether, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-((2-Oxiranylmethoxy)methyl)furan | C8H10O3 | CID 94306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 缩水甘油糠醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. jove.com [jove.com]

- 12. Refractive index - Wikipedia [en.wikipedia.org]

- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]

Methodological & Application

Application Notes and Protocols: Furfuryl Glycidyl Ether as a Reactive Diluent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Furfuryl Glycidyl Ether (FGE) as a bio-based reactive diluent for epoxy resins. The information is intended to guide researchers and professionals in formulating and characterizing epoxy systems with tailored properties for a variety of applications, including composites, coatings, and adhesives.

Introduction

Furfuryl Glycidyl Ether (FGE) is a valuable bio-renewable reactive diluent for epoxy resins, derived from raw materials like corn cobs and wood byproducts.[1][2] Unlike non-reactive diluents that can compromise the final properties of the cured resin, FGE actively participates in the curing reaction, becoming chemically incorporated into the polymer matrix.[3] This integration allows for a significant reduction in viscosity while maintaining or even enhancing the thermomechanical properties of the final thermoset.[1][4] The primary advantages of using FGE include improved processability, enhanced toughness and flexibility, and the potential for creating advanced materials through Diels-Alder chemistry due to its furan (B31954) ring structure.[3]

Key Applications and Benefits

The use of FGE as a reactive diluent offers several key benefits:

-

Viscosity Reduction: FGE effectively lowers the viscosity of high-viscosity epoxy resins, making them suitable for processes like Resin Transfer Molding (RTM) and vacuum infusion.[1][2] This improved flowability allows for better impregnation of reinforcing fibers and more uniform coatings.[3]

-

Enhanced Mechanical Properties: The incorporation of FGE can improve the toughness and flexibility of the cured epoxy resin.[3] Studies have shown that optimal concentrations of FGE can lead to increased flexural and tensile strength.[4][5]

-

Bio-Based Alternative: As a derivative of furfural, FGE offers a more sustainable alternative to petroleum-based reactive diluents.[1][6]

-

Maintained Thermal Properties: While the addition of a reactive diluent can sometimes lower the glass transition temperature (Tg), the impact of FGE is often moderate, allowing for the formulation of materials with good thermal stability.[1]

Experimental Data

The following tables summarize the quantitative effects of FGE on the properties of a standard Bisphenol A-based epoxy resin (DER331) cured with an anhydride (B1165640) hardener.

Table 1: Effect of FGE Content on the Viscosity of Epoxy Resin at Different Temperatures

| FGE Content (wt%) | Viscosity at 25°C (Pa·s) | Viscosity at 40°C (Pa·s) | Viscosity at 60°C (Pa·s) |

| 0 | 12.5 | 2.8 | 0.6 |

| 5 | 5.2 | 1.3 | 0.3 |

| 10 | 2.5 | 0.7 | 0.2 |

| 15 | 1.4 | 0.4 | 0.1 |

| 20 | 0.8 | 0.3 | < 0.1 |

| 25 | 0.5 | 0.2 | < 0.1 |

| 30 | 0.4 | 0.1 | < 0.1 |

Data sourced from rheological studies on Bisphenol A-based epoxy resin with varying FGE content.[1]

Table 2: Effect of FGE Content on the Curing Exotherm and Glass Transition Temperature

| FGE Content (wt%) | Curing Exotherm Maximum (°C) | Enthalpy of Curing (J/g) | Glass Transition Temperature (Tg) (°C) |

| 0 | 161.4 | 335.8 | 156 |

| 5 | 160.8 | 315.2 | 149 |

| 10 | 160.5 | 294.6 | 146 |

| 15 | 160.2 | 274.0 | 141 |

| 20 | 159.8 | 253.4 | 135 |

| 25 | 159.5 | 232.8 | 128 |

| 30 | 159.2 | 212.2 | 117 |

Data obtained from Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).[1]

Table 3: Effect of FGE Content on the Young's Modulus of the Cured Epoxy Resin

| FGE Content (wt%) | Young's Modulus (GPa) |

| 0 | 4.0 |

| 5 | 3.8 |

| 10 | 3.6 |

| 15 | 3.5 |

| 20 | 3.7 |

| 25 | 4.1 |

| 30 | 4.5 |

Data from Dynamic Mechanical Analysis (DMA) showing a non-linear effect of FGE on the modulus.[1]

Experimental Protocols

-

Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA), e.g., DER331 (Dow Chemicals) with an epoxy value of 23%.[2]

-

Reactive Diluent: Furfuryl Glycidyl Ether (FGE), e.g., from DOROS, Russia, with an epoxy value of 27.92%, distilled under vacuum before use.[2]

-

Hardener: Anhydride hardener, e.g., isomethyltetrahydrophthalic anhydride (iso-MTHPA).[2]

-

Catalyst: 2-methylimidazole (B133640) (2MI).[2]

-

Formulation: Prepare mixtures of epoxy resin and FGE at desired weight percentages (e.g., 5, 10, 15, 20, 25, 30 wt% of FGE).

-

Hardener and Catalyst Addition: Calculate the required amount of anhydride hardener and catalyst based on the total epoxy equivalent weight of the resin-diluent mixture.

-

Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

-

Degassing: Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Casting: Cast the degassed mixture into appropriate molds for the desired characterization (e.g., rectangular molds for DMA samples).

-

Curing: Cure the samples using a two-stage curing cycle: 3 hours at 100°C followed by 6 hours at 140°C.[2]

-

Instrument: Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.

-

Sample Loading: Place a sufficient amount of the uncured epoxy-FGE mixture onto the lower plate of the rheometer.

-

Temperature Control: Set the desired temperature (e.g., 25°C, 40°C, 60°C) and allow the sample to equilibrate.

-

Measurement: Perform a steady-state flow sweep to measure the viscosity over a range of shear rates.

-

Instrument: Use a DSC instrument, for example, a NETZSCH DSC 204 F1 Phoenix.[1]

-

Sample Preparation: Place a small amount (5-10 mg) of the uncured mixture into an aluminum DSC pan and seal it.

-

Thermal Program for Curing Analysis:

-

Isothermal for 10 minutes at 25°C.

-

Heat from 25°C to 260°C at a rate of 5 K/min.[1]

-

Cool to 25°C at 20 K/min.

-

Hold isothermally for 5 minutes.

-

-

Data Analysis: Determine the onset of curing, the peak exotherm temperature, and the total enthalpy of curing from the resulting thermogram.

-

Instrument: Use a DMA instrument, such as a Netzsch DMA 242 E Artemis.[1]

-

Sample Preparation: Use cured samples with specific dimensions (e.g., 20 mm x 6 mm x 2 mm).[1]

-

Test Mode: Perform the analysis in a three-point bending mode.[1]

-

Thermal Program: Heat the sample from 25°C to 250°C at a heating rate of 2 K/min.[1]

-

Frequency: Apply a frequency of 1 Hz.[1]

-

Data Analysis: Determine the storage modulus (E'), loss modulus (E''), and tan delta. The glass transition temperature (Tg) can be identified as the peak of the tan delta curve.

Visualizations

Caption: Experimental workflow for formulating and characterizing epoxy resins with FGE.

Caption: Simplified reaction scheme for the curing of an epoxy-FGE system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]

- 5. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the curing reaction kinetics of a novel epoxy system - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25120J [pubs.rsc.org]

Application Notes and Protocols: Preparation of Poly(furfuryl glycidyl ether) Based Block Copolymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(furfuryl glycidyl (B131873) ether) (PFGE) based block copolymers. The primary focus is on the synthesis of amphiphilic block copolymers, such as poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) (PFGE-b-PEG), which have significant applications in drug delivery and tissue engineering due to the reactive furan (B31954) moieties of the PFGE block. These furan groups can participate in Diels-Alder "click" reactions, allowing for the conjugation of therapeutic agents or for the formation of reversible hydrogel networks.[1][2]

Overview of Synthetic Strategy

The most common and effective method for synthesizing well-defined PFGE-based block copolymers is through living anionic ring-opening polymerization (AROP). This technique allows for precise control over molecular weight and results in polymers with low polydispersity. The general strategy involves the sequential polymerization of furfuryl glycidyl ether (FGE) and another monomer, typically ethylene (B1197577) oxide (EO) to form the PEG block.

A typical synthesis involves the use of an initiator to start the polymerization of FGE. Once the PFGE block is formed, the living polymer chains are used to initiate the polymerization of the second monomer, creating the block copolymer.

Experimental Protocols

Materials

-

Furfuryl glycidyl ether (FGE): Should be purified, for instance by column chromatography, to remove impurities that could interfere with the polymerization.[3]

-

Ethylene oxide (EO): Dried before use, for example by passing it through a column of calcium hydride.[3]

-

Initiator: Diphenylmethyl potassium (DPMK) is a commonly used initiator.[3]

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a suitable solvent for the anionic polymerization.[3]

-

Terminating Agent: 4-vinylbenzyl chloride can be used to introduce a functional end-group.[3]

-

Other Reagents: Potassium, diphenylmethane (B89790), calcium hydride, and various solvents for purification.

Protocol for the Synthesis of PFGE-b-PEG

This protocol describes the synthesis of a linear PFGE-b-PEG block copolymer via anionic ring-opening polymerization.

Step 1: Initiator Preparation (Diphenylmethyl potassium - DPMK)

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add freshly distilled, anhydrous THF.

-

Add diphenylmethane to the THF.

-

Add small pieces of potassium metal.

-

Stir the mixture at room temperature until a deep red color persists, indicating the formation of the DPMK initiator.

Step 2: Polymerization of Furfuryl Glycidyl Ether (FGE)

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.

-

Add the purified FGE monomer to the THF.

-

Cool the solution to the desired reaction temperature (e.g., 35 °C).[2]

-

Slowly add the DPMK initiator solution dropwise to the FGE solution until a faint, persistent red color is observed. This step titrates any remaining impurities.

-

Add the calculated amount of DPMK initiator to achieve the desired molecular weight for the PFGE block. The block length can be controlled by adjusting the monomer-to-initiator ratio.[1]

-

Allow the polymerization to proceed for the desired time (e.g., 72 hours) at a controlled temperature.[2]

Step 3: Polymerization of Ethylene Oxide (EO)

-

Once the FGE polymerization is complete, introduce the dried ethylene oxide gas into the reaction vessel containing the living PFGE chains.

-

The polymerization of EO will initiate from the living PFGE chain ends.

-

Allow the reaction to proceed until the desired PEG block length is achieved.

Step 4: Termination

-

Terminate the living polymerization by adding a suitable terminating agent, such as 4-vinylbenzyl chloride, to introduce a functional end-group.[3]

-

Allow the termination reaction to proceed for a sufficient time.

Step 5: Purification

-